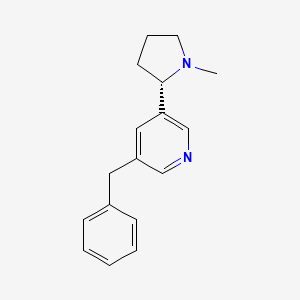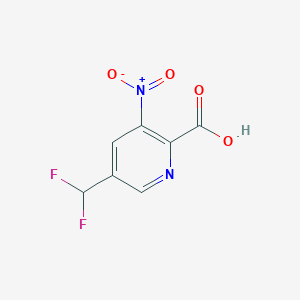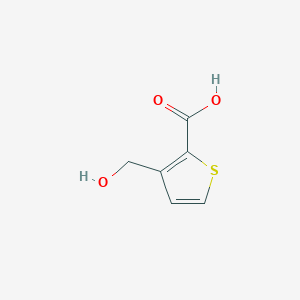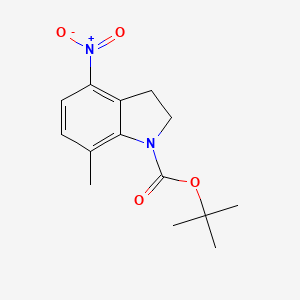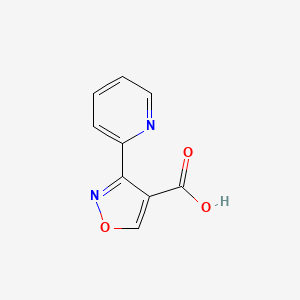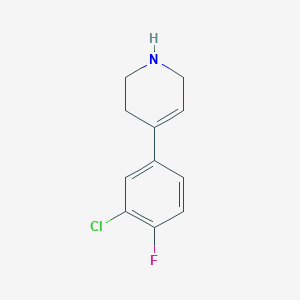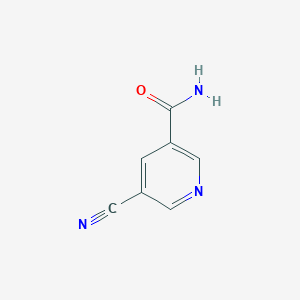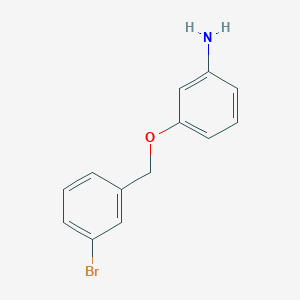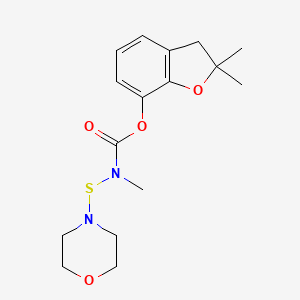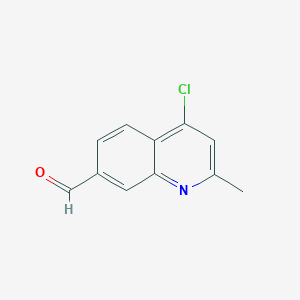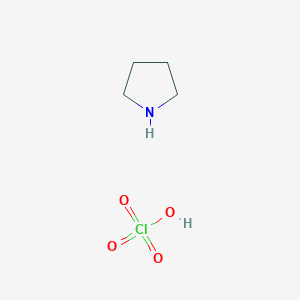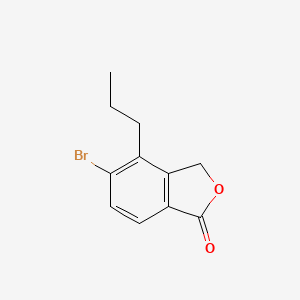
5-bromo-4-propyl-3H-2-benzofuran-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-4-propyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and propyl groups in this compound may influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-propyl-3H-2-benzofuran-1-one typically involves the bromination of a precursor benzofuran compound. A common synthetic route might include:
Starting Material: 4-propyl-2-benzofuran-1(3H)-one.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions could lead to the removal of the bromine atom, forming 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: 4-propyl-2-benzofuran-1(3H)-one.
Substitution: Various substituted benzofuran derivatives.
Applications De Recherche Scientifique
5-bromo-4-propyl-3H-2-benzofuran-1-one may have applications in:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its structural similarity to natural substrates.
Medicine: Possible development as a pharmaceutical agent, given the biological activity of benzofuran derivatives.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 5-bromo-4-propyl-3H-2-benzofuran-1-one would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The bromine atom may enhance binding affinity through halogen bonding or other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromo-2-benzofuran-1(3H)-one: Lacks the propyl group, potentially altering its reactivity and biological activity.
4-propyl-2-benzofuran-1(3H)-one: Lacks the bromine atom, which may reduce its ability to participate in halogen bonding.
5-chloro-4-propyl-2-benzofuran-1(3H)-one: Chlorine instead of bromine, which may affect its chemical properties and reactivity.
Uniqueness
The combination of bromine and propyl groups in 5-bromo-4-propyl-3H-2-benzofuran-1-one may confer unique chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H11BrO2 |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
5-bromo-4-propyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-2-3-7-9-6-14-11(13)8(9)4-5-10(7)12/h4-5H,2-3,6H2,1H3 |
Clé InChI |
WSOSTLPKCQODDQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C=CC2=C1COC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


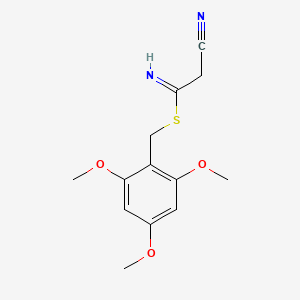
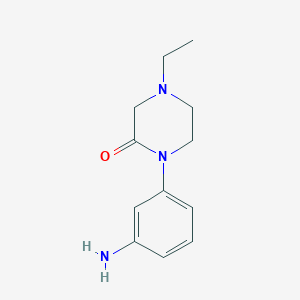
![6-Bromo-2-cyclopropyl-3-methylimidazo[1,2-a]pyrimidine](/img/structure/B8566838.png)
